molecular formula C6H4N4O2 B3026525 2-Amino-5-cyano-3-nitropyridine CAS No. 1003711-13-4

2-Amino-5-cyano-3-nitropyridine

Cat. No.: B3026525
CAS No.: 1003711-13-4
M. Wt: 164.12
InChI Key: ZGTFLMGAQVWJEL-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H4N4O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of amino, cyano, and nitro functional groups makes this compound highly versatile and reactive, making it valuable in various chemical and industrial applications.

Safety and Hazards

2-Amino-5-nitropyridine, a related compound, is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/sprays, and to use only outdoors or in a well-ventilated place .

Future Directions

Future research directions could involve the development of new synthesis methods, exploration of its potential applications in the pharmaceutical industry, and further investigation of its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyano-3-nitropyridine typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 3-nitropyridine with ammonia in the presence of potassium permanganate, resulting in the formation of 2-amino-5-nitropyridine . The cyano group can then be introduced through further reactions involving cyanation agents.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-cyano-3-nitropyridine is unique due to the presence of all three functional groups (amino, cyano, and nitro) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-amino-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFLMGAQVWJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652041
Record name 6-Amino-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-13-4
Record name 6-Amino-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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